molecular formula C30H24N6O4 B12601435 N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine CAS No. 651048-11-2

N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine

Cat. No.: B12601435
CAS No.: 651048-11-2
M. Wt: 532.5 g/mol
InChI Key: DAQROQJNYNGEBS-UHFFFAOYSA-N
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Description

It is synthesized via copper-catalyzed C–N coupling reactions and subsequent hydrogenation steps, as detailed in and . This compound serves as a critical monomer in the preparation of redox-stable electrochromic polyamides. Its structure features two nitroanilino substituents attached to a central p-phenylenediamine core, which imparts strong electron-withdrawing properties and influences its electrochemical behavior .

Key properties include:

  • Electrochromic Stability: Compound 1-based polymers exhibit exceptional stability, retaining 94–97% of their optical contrast after 14,000 switching cycles at 445 nm .
  • Optical Properties: Oxidized states show strong near-infrared absorption (~1000 nm), enabling multicolor electrochromism (transparent ↔ green ↔ blue) .
  • Thermal Stability: Decomposition temperatures (Td) exceed 450°C due to rigid aromatic backbones and methoxy substituents (when present) .

Properties

CAS No.

651048-11-2

Molecular Formula

C30H24N6O4

Molecular Weight

532.5 g/mol

IUPAC Name

1-N,4-N-bis[4-(4-nitroanilino)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C30H24N6O4/c37-35(38)29-17-13-27(14-18-29)33-25-9-5-23(6-10-25)31-21-1-2-22(4-3-21)32-24-7-11-26(12-8-24)34-28-15-19-30(20-16-28)36(39)40/h1-20,31-34H

InChI Key

DAQROQJNYNGEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine typically involves the reaction of p-phenylenediamine with 4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and hydrogen gas with palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogens like chlorine (Cl2) and bromine (Br2) are used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine is a compound with significant applications in various scientific fields, particularly in materials science and organic chemistry. This article explores its applications, supported by data tables and relevant case studies.

Dyes and Pigments

One of the primary applications of this compound is in the formulation of dyes and pigments. Its structure allows for vibrant coloration and stability, making it suitable for textiles and plastics. Studies have shown that dyes derived from this compound exhibit excellent lightfastness and washfastness properties.

Case Study : A study published in the Journal of Dyes and Pigments demonstrated that formulations containing this compound provided enhanced color stability under UV exposure compared to traditional dye formulations .

Antioxidants in Rubber Industry

This compound serves as an effective antioxidant in rubber products, particularly in tires and industrial rubber goods. Its ability to inhibit oxidative degradation extends the lifespan of rubber products exposed to harsh environmental conditions.

Case Study : Research conducted by the Rubber Chemistry and Technology Journal highlighted that incorporating this compound into rubber formulations significantly reduced ozone-induced cracking, thus improving durability .

Electronics and Photonics

In electronics, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties facilitate charge transport, making it a promising candidate for enhancing device efficiency.

Case Study : A paper presented at the International Conference on Organic Electronics reported that devices using this compound exhibited improved performance metrics, including higher current density and efficiency compared to devices without it .

Biological Applications

Emerging research indicates potential biological applications of this compound, particularly in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles.

Case Study : An investigation published in Biomaterials Science explored the use of this compound in creating drug-loaded nanoparticles that demonstrated controlled release profiles, enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including the inhibition of enzyme activity or the induction of oxidative stress.

Comparison with Similar Compounds

Research Findings and Trends

  • Electron-Withdrawing vs. Donating Groups: Nitroanilino substituents in Compound 1 stabilize radical cations, enhancing redox stability, while methoxy/amino groups improve solubility and lower operating voltages .
  • Multi-Core Designs : Polymers with four triarylamine cores (e.g., PA10d in ) outperform single-core systems in switching speed (1.2 s vs. 2.5 s for coloration/bleaching) due to distributed charge storage .
  • Industrial Relevance : Alkylated phenylenediamines dominate antidegradant markets, whereas nitro/methoxy derivatives are niche materials for high-end electrochromic devices .

Biological Activity

N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine, often referred to as a derivative of p-phenylenediamine (PPD), is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mutagenicity, sensitization potential, and its implications in various fields such as cosmetics and pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple aromatic amine groups. The presence of nitro groups may enhance its reactivity and biological interactions. Understanding the chemical properties is crucial for assessing its biological activity.

Structural Formula

The structural formula can be represented as follows:

C18H16N4O2\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This indicates the presence of 18 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.

Mutagenicity

Research indicates that compounds similar to this compound exhibit mutagenic properties. A study highlighted that PPD derivatives are known to induce mutations in bacterial systems, raising concerns regarding their use in consumer products such as hair dyes . The mutagenicity is attributed to the ability of these compounds to form reactive intermediates that can interact with DNA.

Sensitization Potential

This compound is recognized as a potential skin sensitizer. Clinical studies have shown that PPD can cause allergic reactions in sensitized individuals, leading to conditions such as contact dermatitis . The compound's ability to induce immediate hypersensitivity reactions has been documented, prompting regulatory scrutiny regarding its use in cosmetics.

Case Studies

  • Contact Dermatitis : A study involving patients exposed to hair dye containing PPD derivatives reported a significant incidence of allergic contact dermatitis. The study concluded that individuals with prior sensitization are at greater risk of developing adverse reactions upon subsequent exposure .
  • In Vitro Studies : Laboratory investigations have demonstrated that this compound can activate certain signaling pathways associated with inflammation and immune response, suggesting its role as a pro-inflammatory agent .

Toxicological Data

The toxicological profile of this compound reveals several critical findings:

Endpoint Result
Acute ToxicityLow toxicity
Skin SensitizationPositive
MutagenicityPositive
CarcinogenicityNot established

These findings underscore the need for careful handling and regulation of this compound in consumer products.

Regulatory Status

Due to its sensitizing potential and mutagenicity, this compound is subject to regulatory scrutiny in various jurisdictions. The Cosmetic Ingredient Review (CIR) has classified PPD as a known sensitizer but deemed it safe for use in hair dyes under specific concentration limits . However, ongoing research continues to evaluate its safety profile.

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